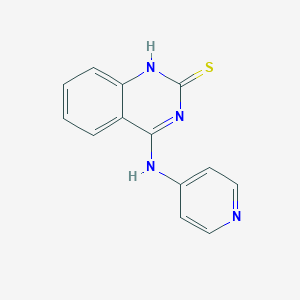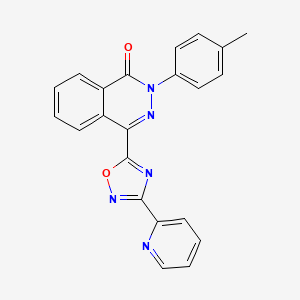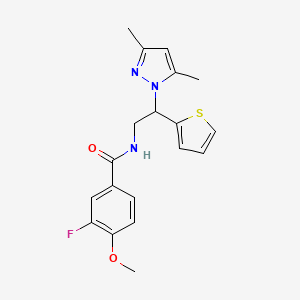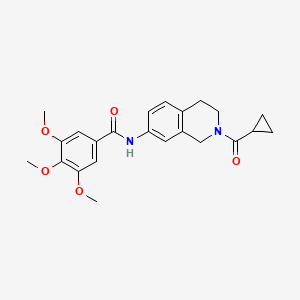
4-(piridin-4-ilamino)quinazolina-2(1H)-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pyridin-4-ylamino)quinazoline-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the quinazoline family, which is known for its broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent for various diseases.
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been reported to exhibit antibacterial activities . They are designed and synthesized to act against different bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus .
Mode of Action
It is known that quinazoline derivatives interact with their targets, leading to changes that inhibit the growth of the bacteria .
Biochemical Pathways
Quinazoline derivatives are known to interfere with the normal functioning of bacteria, thereby inhibiting their growth .
Result of Action
Quinazoline derivatives are known to exhibit antibacterial activities, suggesting that they may inhibit the growth of bacteria .
Análisis Bioquímico
Biochemical Properties
4-(pyridin-4-ylamino)quinazoline-2(1H)-thione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione can affect neurotransmission and potentially lead to therapeutic applications in neurodegenerative diseases. Additionally, this compound interacts with reactive oxygen species (ROS), reducing oxidative stress and protecting cells from damage .
Cellular Effects
The effects of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cell proliferation and survival . By inhibiting EGFR, 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione can suppress tumor growth and induce apoptosis in cancer cells. Furthermore, this compound affects mitochondrial function, leading to changes in cellular energy production and metabolism .
Molecular Mechanism
At the molecular level, 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and disrupting neurotransmission . Additionally, 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. This interaction can result in the activation or suppression of specific genes, influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of certain enzymes or environmental factors, leading to the formation of inactive metabolites. Long-term studies have indicated that 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione vary with different dosages. At low doses, this compound has been shown to have therapeutic effects, such as reducing oxidative stress and improving cognitive function . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. The threshold for these effects varies depending on the species and the duration of exposure. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
4-(pyridin-4-ylamino)quinazoline-2(1H)-thione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. The metabolic pathways of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione are complex and can vary depending on the biological system and environmental conditions .
Transport and Distribution
The transport and distribution of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with transporters and binding proteins that influence its localization and accumulation. The distribution of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione within tissues can vary, with higher concentrations observed in specific organs, such as the liver and brain .
Subcellular Localization
The subcellular localization of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular energy production and metabolism .
Métodos De Preparación
The synthesis of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid with amides, leading to the formation of quinazoline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-(pyridin-4-ylamino)quinazoline-2(1H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds to 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione include other quinazoline derivatives such as quinazolin-2,4-dione and N6-(ferrocenmethyl)quinazoline-2,4,6-triamine . These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Propiedades
IUPAC Name |
4-(pyridin-4-ylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-11-4-2-1-3-10(11)12(17-13)15-9-5-7-14-8-6-9/h1-8H,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPWDGQKANGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)

![N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide](/img/structure/B2516754.png)
![6-(3-fluorophenyl)-2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2516755.png)
![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)
![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)
![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)
![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2516764.png)




![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)
